MMP-3 Inhibitor VIII

概要

説明

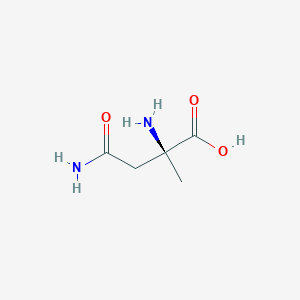

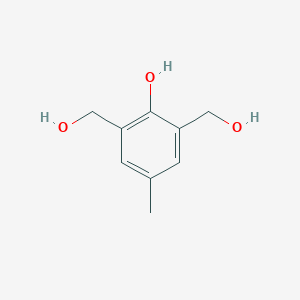

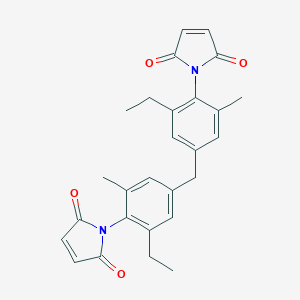

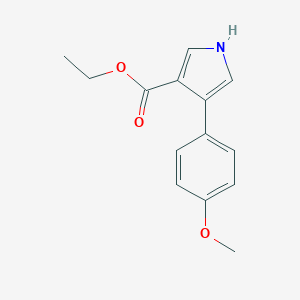

MMP-3 Inhibitor VIII is a cell permeable sulfonamide-based hydroxamic acid . It is a selective inhibitor of MMP-3, a protein involved in the breakdown of the extracellular matrix . This compound has been shown to inhibit mouse macrophage metalloelastase MME/MMP-12 .

Molecular Structure Analysis

MMP-3 Inhibitor VIII has a molecular formula of C20H26N2O5S and a formula weight of 406.5 . The InChi Code is InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) .科学的研究の応用

Injectable and Bioresponsive Hydrogels for MMP Inhibition

- Application : Development of a polysaccharide-based hydrogel that releases a tissue inhibitor of MMPs in response to MMP activity, particularly targeting regions of MMP over-expression following myocardial infarction. This application shows potential in reducing MMP activity and attenuating adverse tissue remodeling.

- Reference : Purcell et al., 2014.

MMP Inhibitors in Cancer Treatment

- Application : Examining the efficacy of MMP inhibitors (MMPIs) in cancer treatment, with a focus on their role in early cancer progression stages, such as local invasion and micrometastasis.

- Reference : Zucker et al., 2000.

Novel Functions of MMPs in Cancer Progression

- Application : Investigating MMPs' roles beyond invasion, including substrates other than components of the extracellular matrix, and their functions in the development of cancer.

- Reference : Egeblad & Werb, 2002.

MMP Inhibitors in Dentistry

- Application : Exploring the role of MMPs and their inhibitors in dental diseases, including the use of tetracyclines for periodontitis and the diagnostic value of MMP levels in oral fluids.

- Reference : Boelen et al., 2019.

In Vivo Molecular Target Assessment of MMP Inhibition

- Application : Utilizing novel, biocompatible near-infrared fluorogenic MMP substrates as activatable reporter probes to sense MMP activity in tumors in vivo, allowing for assessment of MMP inhibition effects.

- Reference : Bremer et al., 2001.

In Silico Lead Series of MMP-3 Inhibitors

- Application : Designing a series of small-molecule MMP-3 inhibitors using in silico methods, targeting tumor metastasis and degenerative diseases like arthritis.

- Reference : Amin & Welsh, 2006.

MMPs in Tumor Invasion and Metastasis

- Application : Understanding the role of MMPs in tumor invasion and metastasis, leading to the development of MMP inhibitors as potential anticancer treatments.

- Reference : Curran & Murray, 2000.

MMPs Directing Cell Fate in Cancer

- Application : Investigating how MMPs and their tissue inhibitors affect tumor initiation and growth, influencing cell adhesion, apoptosis evasion, and cell division regulation.

- Reference : Hojilla et al., 2003.

特性

IUPAC Name |

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUYLANQOAKALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMP-3 Inhibitor VIII | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)